molecular formula C13H17NO5 B1302576 2-N-Boc-Amino-5-methoxybenzoic acid CAS No. 262614-64-2

2-N-Boc-Amino-5-methoxybenzoic acid

Cat. No. B1302576
M. Wt: 267.28 g/mol
InChI Key: JBXGOBGRVPAQEQ-UHFFFAOYSA-N
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Description

2-N-Boc-Amino-5-methoxybenzoic acid is a specialty product used in proteomics research . It is a derivative of benzoic acid. The molecular formula is C13H17NO5 and the molecular weight is 267.28 g/mol .


Molecular Structure Analysis

The molecular structure of 2-N-Boc-Amino-5-methoxybenzoic acid is represented by the formula C13H17NO5 . The InChI string representation is InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-10-6-5-8(18-4)7-9(10)11(15)16/h5-7H,1-4H3,(H,14,17)(H,15,16) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-N-Boc-Amino-5-methoxybenzoic acid include a molecular weight of 267.28 g/mol . The compound is solid in form .

Scientific Research Applications

Peptide Mimetics and Synthesis

  • Hydrogen-Bonded Peptide Mimetics : An unnatural amino acid, similar to 2-N-Boc-Amino-5-methoxybenzoic acid, was developed to mimic a tripeptide β-strand and form β-sheet-like hydrogen-bonded dimers. This derivative exhibited the ability to be incorporated into peptides using standard synthesis techniques, demonstrating its utility in peptide mimetics and synthetic chemistry (Nowick et al., 2000).

  • Enzyme-Aided Synthesis : Derivatives of 2-N-Boc-Amino-5-methoxybenzoic acid were synthesized using enzymatic resolution, illustrating its potential in the production of enantiomerically pure compounds, which are important in pharmaceutical chemistry (Krishnamurthy et al., 2015).

  • Synthesis of Intermediate Compounds : Research also shows its application in the synthesis of intermediate compounds like 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, indicating its relevance in the development of pharmaceuticals (Wang Yu, 2008).

Glycosidase and Enzyme Inhibition

  • Enzyme Inhibition Studies : Compounds similar to 2-N-Boc-Amino-5-methoxybenzoic acid were found to inhibit glycosidase and glycogen phosphorylase, suggesting potential applications in the development of enzyme inhibitors for therapeutic purposes (Li et al., 2008).

Safety And Hazards

2-N-Boc-Amino-5-methoxybenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation. It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-10-6-5-8(18-4)7-9(10)11(15)16/h5-7H,1-4H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXGOBGRVPAQEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373524
Record name 2-N-Boc-Amino-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-N-Boc-Amino-5-methoxybenzoic acid

CAS RN

262614-64-2
Record name 2-N-Boc-Amino-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 262614-64-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A von Tesmar, M Hoffmann, J Pippel, A Abou Fayad… - Cell chemical …, 2017 - cell.com
In vitro reconstitution and biochemical analysis of natural product biosynthetic pathways remains a challenging endeavor, especially if megaenzymes of the nonribosomal peptide …
Number of citations: 23 www.cell.com
M Hoffmann - 2017 - publikationen.sulb.uni-saarland.de
Natural products, and in particular secondary metabolites of microbes, possess potential to serve as a basis for therapeutic drug development. Along this line, the discovery and …
A von Tesmar, M Hoffmann… - Investigation …, 2017 - publikationen.sulb.uni-saarland.de
In vitro reconstitution and subsequent biochemical analysis of natural product biosynthetic pathways remains a challenging endeavor, especially if megaenzymes of the polyketide …

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